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Cat. No.: B1356589 Get Quote

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: A Key Intermediate

in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(dimethoxymethyl)-1,8-
naphthyridine, a heterocyclic compound of significant interest to researchers and

professionals in drug development. We will delve into its chemical properties, synthesis,

characterization, and its pivotal role as a versatile synthetic intermediate for creating novel

therapeutics. The 1,8-naphthyridine scaffold is a well-established "privileged structure" in

medicinal chemistry, known for conferring a wide range of biological activities to its derivatives,

including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This

guide is designed to provide the causal insights and self-validating protocols necessary for its

effective use in a research setting.

Core Compound Identification and Properties
The foundational step in any research endeavor is the unambiguous identification of the

molecule of interest. The International Union of Pure and Applied Chemistry (IUPAC) name for

the compound is 2-(dimethoxymethyl)-1,8-naphthyridine.[4] It is cataloged under the CAS

Number 204452-90-4.[4][5][6][7]

The dimethoxymethyl group at the C2 position is a key functional feature. It serves as a stable

acetal, which is effectively a protected form of an aldehyde. This functionality is crucial for its
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role as a synthetic intermediate, allowing for selective reactions on the naphthyridine core

before deprotection and further derivatization of the aldehyde.

Table 1: Physicochemical Properties of 2-(Dimethoxymethyl)-1,8-naphthyridine

Property Value Source

IUPAC Name
2-(dimethoxymethyl)-1,8-

naphthyridine
PubChem[4]

CAS Number 204452-90-4 PubChem[4]

Molecular Formula C₁₁H₁₂N₂O₂ Abovchem[5]

Molecular Weight 204.22 g/mol PubChem[4]

Canonical SMILES
COC(C1=NC2=C(C=CC=N2)C

=C1)OC
PubChem[4]

InChI Key
SVSHWQZULQIOEI-

UHFFFAOYSA-N
PubChem[4]

Strategic Synthesis Pathway
The synthesis of substituted 1,8-naphthyridines often relies on classical condensation

reactions, such as the Friedländer annulation, which involves the reaction of an o-aminoaryl

aldehyde or ketone with a compound containing an activated methylene group. For 2-
(dimethoxymethyl)-1,8-naphthyridine, a logical and efficient approach involves the reaction

of 2-aminonicotinaldehyde with a reagent that can provide the second ring containing the

dimethoxymethyl group.

The choice of starting materials is critical. 2-Aminonicotinaldehyde provides the pyridine ring

containing the C8 nitrogen. The reaction partner must be a C3 synthon that already contains

the protected aldehyde. A suitable choice is 1,1-dimethoxy-3-butanone. The causality here is

that the ketone will react with the amino group, and the subsequent intramolecular cyclization

and dehydration are driven by the formation of the stable aromatic naphthyridine ring system.

Below is a proposed workflow for the synthesis.
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Synthesis Workflow

Reactants:
2-Aminonicotinaldehyde

1,1-Dimethoxy-3-butanone

Base-Catalyzed Condensation
(e.g., KOH in Ethanol)

Step 1

Intermediate Formation
(Enamine/Iminium)

Mechanism

Intramolecular Cyclization
(Friedländer Annulation)

Mechanism

Dehydration & Aromatization

Mechanism

Crude Product

Step 2

Purification
(Column Chromatography)

Step 3

Final Product:
2-(Dimethoxymethyl)-1,8-naphthyridine

Final

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-(dimethoxymethyl)-1,8-naphthyridine.
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Detailed Synthesis Protocol
This protocol is a self-validating system; successful isolation of the intermediate and final

product with the expected spectroscopic data confirms the reaction's progress and success.

Reaction Setup:

To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol (15 mL/mmol), add

1,1-dimethoxy-3-butanone (1.2 eq).

Add a catalytic amount of powdered potassium hydroxide (0.2 eq). The base is crucial for

promoting the initial condensation reaction between the amine and the ketone.

Condensation and Cyclization:

Heat the mixture to reflux (approx. 78 °C) and stir under a nitrogen atmosphere for 12-24

hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase

such as 30% ethyl acetate in hexane. The disappearance of the starting aldehyde is a key

indicator.

Workup and Isolation:

Once the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

Redissolve the residue in dichloromethane and wash with water (2x) and then with brine

(1x). This removes the base catalyst and any water-soluble impurities.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield the crude product.

Purification:

Purify the crude residue by flash column chromatography on silica gel, eluting with a

gradient of ethyl acetate in hexane.
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Combine the fractions containing the desired product (identified by TLC) and evaporate

the solvent to yield 2-(dimethoxymethyl)-1,8-naphthyridine as a solid.

Spectroscopic Characterization: A Validating
System
Thorough characterization is essential to confirm the identity and purity of the synthesized

compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-

validating dataset where each technique corroborates the structural features of the molecule.

Characterization Workflow

Purified Compound

NMR Spectroscopy
(¹H and ¹³C)

Elucidates H/C framework

Mass Spectrometry
(HRMS)

Confirms Mass & Formula

IR Spectroscopy

Identifies Functional Groups

Structural Confirmation
(Identity & Purity)

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated

chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Expected signals will include distinct aromatic protons on the naphthyridine core, a singlet

for the methoxy protons, and a singlet for the acetal proton.

¹³C NMR Acquisition: Acquire the spectrum, which will show characteristic peaks for the

aromatic carbons, the methoxy carbons, and the acetal carbon.

High-Resolution Mass Spectrometry (HRMS):

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

acetonitrile or methanol.

Analysis: Use an ESI (Electrospray Ionization) source to generate the protonated molecule

[M+H]⁺. HRMS is critical as it validates the elemental composition (C₁₁H₁₂N₂O₂) by

providing a highly accurate mass measurement.[9]

Table 2: Predicted Spectroscopic Data for 2-(Dimethoxymethyl)-1,8-naphthyridine
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Technique Expected Data Rationale

¹H NMR (CDCl₃)

δ ~8.8-9.2 ppm (dd, 1H), δ

~8.0-8.4 ppm (m, 2H), δ ~7.3-

7.6 ppm (m, 2H), δ ~5.5 ppm

(s, 1H), δ ~3.4 ppm (s, 6H)

Aromatic protons in distinct

regions of the naphthyridine

core. Acetal proton

(CH(OMe)₂) is a downfield

singlet. Methoxy protons

(OCH₃) appear as a singlet.

¹³C NMR (CDCl₃)

δ ~160-165 ppm, δ ~153-158

ppm, δ ~120-140 ppm

(multiple peaks), δ ~103-108

ppm, δ ~53-56 ppm

Quaternary and CH carbons of

the aromatic rings. Acetal

carbon (CH(OMe)₂). Methoxy

carbons (OCH₃).

HRMS (ESI)
m/z calculated for

[C₁₁H₁₃N₂O₂]⁺: 205.0972

The calculated mass for the

protonated molecule [M+H]⁺.

Experimental data should

match this value to within 5

ppm.

IR (KBr)

~3050 cm⁻¹ (Ar C-H), ~2950

cm⁻¹ (Alkyl C-H), ~1600, 1580

cm⁻¹ (C=C, C=N), ~1100-1050

cm⁻¹ (C-O)

Characteristic stretches for

aromatic, alkyl,

heteroaromatic, and ether

functional groups present in

the molecule.

Applications in Drug Development and Medicinal
Chemistry
The primary value of 2-(dimethoxymethyl)-1,8-naphthyridine lies in its role as a versatile

building block. The protected aldehyde at the C2 position is a synthetic handle that enables the

introduction of diverse functionalities.

Deprotection to Aldehyde: Mild acidic hydrolysis readily converts the dimethoxyacetal to the

corresponding 2-formyl-1,8-naphthyridine. This aldehyde is a crucial precursor for:

Reductive Amination: To introduce various amine side chains, creating libraries of

compounds for screening against biological targets.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds,

extending the scaffold.

Knoevenagel Condensation: To react with active methylene compounds, building more

complex heterocyclic systems.[10]

Precursor for Reduced Scaffolds: The naphthyridine ring can be selectively reduced. For

example, catalytic hydrogenation can yield tetrahydro-1,8-naphthyridine derivatives, which

introduce a three-dimensional character to the scaffold, often improving pharmacological

properties.[11]

Given the established biological activities of the 1,8-naphthyridine core, derivatives synthesized

from this intermediate are promising candidates for development as:

Anticancer Agents: Targeting various kinases and signaling pathways.[2][3]

Antibacterial Agents: The core is related to quinolone antibiotics.[11]

CNS Agents: Modulating receptors involved in neurological disorders.[1]

Safety and Handling
According to GHS classifications, 2-(dimethoxymethyl)-1,8-naphthyridine is harmful if

swallowed.[4] Standard laboratory safety protocols should be followed, including the use of

personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be

performed in a well-ventilated fume hood.

Conclusion
2-(Dimethoxymethyl)-1,8-naphthyridine is more than just a catalog chemical; it is a strategic

starting point for medicinal chemists. Its protected functional group allows for controlled,

sequential modifications of the potent 1,8-naphthyridine scaffold. The synthetic and analytical

protocols detailed in this guide provide a robust framework for researchers to confidently

synthesize, characterize, and utilize this valuable intermediate in the pursuit of novel

therapeutic agents. The inherent versatility of this molecule ensures its continued relevance in

the landscape of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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